5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde
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Overview
Description
5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde typically involves a multi-step process. One common method includes the bromination of a precursor compound followed by Suzuki cross-coupling with carbazoleboronic acid . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring and carbazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic devices such as OLEDs and OPVs.
Mechanism of Action
The mechanism of action of 5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic properties of the compound, making it useful in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine
- 2-(9H-Carbazol-9-yl)ethyl acrylate
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
Uniqueness
5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde is unique due to its combination of a carbazole moiety with a furan ring and an aldehyde group. This unique structure imparts specific electronic properties that make it particularly valuable in optoelectronic applications, distinguishing it from other carbazole derivatives .
Properties
CAS No. |
355408-03-6 |
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Molecular Formula |
C25H25NO2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
5-[2-(9-hexylcarbazol-3-yl)ethenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C25H25NO2/c1-2-3-4-7-16-26-24-9-6-5-8-22(24)23-17-19(11-15-25(23)26)10-12-20-13-14-21(18-27)28-20/h5-6,8-15,17-18H,2-4,7,16H2,1H3 |
InChI Key |
KYJMEHZABDZOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)C=CC3=CC=C(O3)C=O)C4=CC=CC=C41 |
Origin of Product |
United States |
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